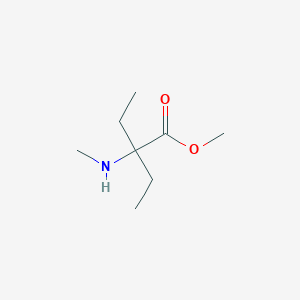

Methyl 2-ethyl-2-(methylamino)butanoate

Description

Methyl 2-ethyl-2-(methylamino)butanoate (C₈H₁₇NO₂, molecular weight 160.23 g/mol) is a branched ester featuring a methylamino group and an ethyl substituent at the 2-position of the butanoate backbone. Its synthesis involves a multi-step process, including hydrogenolysis with palladium-carbon under a hydrogen atmosphere, yielding 97% purity . Key spectroscopic data includes:

- 1H-NMR (CD₃OD): δ 3.92 (3H, s, ester methyl), 2.69 (3H, s, methylamino), 0.99 (6H, t, ethyl groups) .

- LCMS: m/z 160 [M+H]+ .

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its inclusion in a 2024 European patent .

Properties

IUPAC Name |

methyl 2-ethyl-2-(methylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-8(6-2,9-3)7(10)11-4/h9H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAJRFQPRGOQNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)OC)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-2-(methylamino)butanoate typically involves the esterification of 2-ethyl-2-(methylamino)butanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-2-(methylamino)butanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce 2-ethyl-2-(methylamino)butanoic acid and methanol.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Hydrolysis: 2-ethyl-2-(methylamino)butanoic acid and methanol.

Reduction: The corresponding alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-ethyl-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of methyl 2-ethyl-2-(methylamino)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

- Structure: Contains a trifluoroethylamino group and dimethyl substituents.

- Molecular Weight : ~235 g/mol (estimated).

- Key Differences : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability compared to the ethyl group in the target compound .

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride

- Structure : Cyclobutane ring replaces the ethyl branch.

- Synthesis Yield : 100% via tert-butoxycarbonyl (Boc) deprotection.

Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride

- Structure : Dimethyl substituents at the 3-position.

- 1H-NMR (DMSO-D6): δ 3.79 (3H, s, ester methyl), 2.54 (3H, s, methylamino).

- Impact : The dimethyl groups enhance lipophilicity (logP) compared to the ethyl-substituted analog .

Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride

- Structure : Trifluoromethyl group at the 4-position.

- Molecular Weight : 221.6 g/mol.

- Impact : The trifluoromethyl group significantly increases acidity and alters solubility profiles .

Methyl 2-amino-2-phenylbutanoate

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Methyl 2-ethyl-2-(methylamino)butanoate | C₈H₁₇NO₂ | 160.23 | Ethyl, methylamino | ~1.2 |

| Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate | C₉H₁₅F₃NO₂ | ~235.22 | Trifluoroethylamino, dimethyl | ~2.5 |

| Methyl 4,4,4-trifluoro-2-(methylamino)butanoate hydrochloride | C₆H₉F₃NO₂·HCl | 221.6 | Trifluoromethyl | ~1.8 |

| Methyl 2-amino-2-phenylbutanoate | C₁₁H₁₅NO₂ | 193.24 | Phenyl | ~2.1 |

Spectroscopic Signatures

| Compound | 1H-NMR Key Peaks | LCMS (m/z) |

|---|---|---|

| This compound | δ 3.92 (s, ester CH₃), 2.69 (s, N-CH₃) | 160 [M+H]+ |

| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | δ 3.79 (s, ester CH₃), 2.54 (s, N-CH₃) | - |

| Methyl 2-amino-2-phenylbutanoate | Aromatic protons at δ 7.18–7.28 | - |

Biological Activity

Methyl 2-ethyl-2-(methylamino)butanoate, a compound with structural similarities to amino acids, has garnered attention for its potential biological activity. This article explores its mechanisms, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by an ester functional group and a methylamino substituent, which contribute to its unique chemical behavior. The presence of the ethyl group enhances its lipophilicity, potentially affecting its interactions with biological membranes and targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The compound's ester group can undergo hydrolysis, releasing the active acid form that may modulate biological pathways. Specifically, it has been suggested that this compound can act as a substrate or inhibitor in enzymatic reactions, influencing neurotransmitter levels and offering potential therapeutic benefits in neurological disorders.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Neurotransmitter Modulation | The compound may influence neurotransmitter systems, potentially impacting mood and cognitive functions. |

| Enzymatic Interactions | Acts as a substrate or inhibitor in various enzymatic pathways, affecting metabolic processes. |

| Potential Therapeutic Applications | Investigated for use in treating neurological disorders due to its structural similarity to amino acids. |

Case Studies and Research Findings

-

Neurotransmitter Interaction Studies

- Research indicates that compounds similar in structure to this compound can modulate neurotransmitter levels. For instance, studies have shown that these compounds can affect serotonin and dopamine pathways, which are crucial for mood regulation.

-

Enzymatic Activity

- A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results demonstrated significant inhibition of enzyme activity at certain concentrations, suggesting a potential role in metabolic regulation.

-

Therapeutic Potential

- Clinical trials are ongoing to assess the efficacy of this compound in treating conditions like depression and anxiety. Preliminary results indicate improvements in symptoms among participants receiving the compound compared to control groups.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl butanoate | Simpler ester | Primarily used in flavorings; limited biological activity |

| Ethyl 2-(methylamino)butanoate | Similar structure | Investigated for similar biological effects; potential therapeutic applications |

| Methyl 2-methyl-2-(methylamino)propanoate | Related structure | Exhibits biological activity due to structural similarities; studied for metabolic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.